molecular formula C21H27ClN2O B14170051 N-Benzyl-1-piperidineaceto-p-toluidide hydrochloride CAS No. 27242-00-8

N-Benzyl-1-piperidineaceto-p-toluidide hydrochloride

Cat. No.: B14170051
CAS No.: 27242-00-8
M. Wt: 358.9 g/mol
InChI Key: YOKHYNCMUWUXFA-UHFFFAOYSA-N
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Description

N-Benzyl-1-piperidineaceto-p-toluidide hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

The synthesis of N-Benzyl-1-piperidineaceto-p-toluidide hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with p-toluidine and acetic anhydride to form N-Benzyl-1-piperidineaceto-p-toluidide. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

N-Benzyl-1-piperidineaceto-p-toluidide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or p-toluidine groups are replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-Benzyl-1-piperidineaceto-p-toluidide hydrochloride has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Benzyl-1-piperidineaceto-p-toluidide hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-Benzyl-1-piperidineaceto-p-toluidide hydrochloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperidine derivatives .

Properties

CAS No.

27242-00-8

Molecular Formula

C21H27ClN2O

Molecular Weight

358.9 g/mol

IUPAC Name

N-benzyl-N-(4-methylphenyl)-2-piperidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C21H26N2O.ClH/c1-18-10-12-20(13-11-18)23(16-19-8-4-2-5-9-19)21(24)17-22-14-6-3-7-15-22;/h2,4-5,8-13H,3,6-7,14-17H2,1H3;1H

InChI Key

YOKHYNCMUWUXFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)CN3CCCCC3.Cl

Origin of Product

United States

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